molecular formula C14H20FNO B8164657 4-(3-Fluoro-5-isopropoxyphenyl)piperidine

4-(3-Fluoro-5-isopropoxyphenyl)piperidine

Cat. No.: B8164657
M. Wt: 237.31 g/mol
InChI Key: ZPIAMYOZWYNZGH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-isopropoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorine and isopropoxy groups on the phenyl ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-isopropoxyphenyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nucleophilic Substitution:

    Ether Formation: The isopropoxy group can be introduced via etherification reactions, often using isopropyl alcohol and a suitable catalyst.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions using appropriate amine precursors and cyclizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-isopropoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The fluorine and isopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Fluoro-5-isopropoxyphenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-isopropoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and activity. The isopropoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)piperidine: Lacks the isopropoxy group, which may result in different chemical and biological properties.

    4-(3-Isopropoxyphenyl)piperidine: Lacks the fluorine atom, which may affect its reactivity and interactions with molecular targets.

    4-(3-Chloro-5-isopropoxyphenyl)piperidine: Contains a chlorine atom instead of fluorine, which can lead to different electronic and steric effects.

Uniqueness

4-(3-Fluoro-5-isopropoxyphenyl)piperidine is unique due to the presence of both fluorine and isopropoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

4-(3-fluoro-5-propan-2-yloxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c1-10(2)17-14-8-12(7-13(15)9-14)11-3-5-16-6-4-11/h7-11,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIAMYOZWYNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C2CCNCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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